molecular formula C13H8ClN5OS B7548865 5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole

5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole

Cat. No.: B7548865
M. Wt: 317.75 g/mol
InChI Key: RTUMQWFBVMIHPK-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a chlorothiophene ring, a triazolopyridine moiety, and an oxadiazole ring. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-3-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN5OS/c1-7-16-17-11-5-2-8(6-19(7)11)12-15-13(20-18-12)9-3-4-10(14)21-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUMQWFBVMIHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)C3=NOC(=N3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to streamline the synthesis process and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxadiazole ring to its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting cellular processes. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole is unique due to its combination of structural features, which confer distinct biological activities and therapeutic potential. Its ability to inhibit multiple molecular targets and its versatility in chemical reactions make it a valuable compound in scientific research and pharmaceutical development .

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